molecular formula C20H24O3Si B6322497 9-Phenanthrenyltriethoxysilane CAS No. 21591-53-7

9-Phenanthrenyltriethoxysilane

Cat. No.: B6322497
CAS No.: 21591-53-7
M. Wt: 340.5 g/mol
InChI Key: WJJDBJYEDVQKGT-UHFFFAOYSA-N
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Description

9-Phenanthrenyltriethoxysilane is an organosilicon compound with the molecular formula C20H24O3Si. It is characterized by the presence of a phenanthrene ring system attached to a triethoxysilane group. This compound is of interest in various scientific fields due to its unique combination of aromatic and silicon functionalities .

Scientific Research Applications

9-Phenanthrenyltriethoxysilane has a wide range of applications in scientific research, including:

    Surface Modification: Used as a silane coupling agent to modify surfaces of materials like silica and alumina.

    Organic Synthesis: Participates in reactions involving both the aromatic core and silicon functionality.

    Materials Science: Used in the creation of surface primers and coatings.

Safety and Hazards

This compound may cause serious eye irritation. Additional ethanol may be formed by reaction with moisture and water. Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect (headache, nausea, drowsiness). Ethanol is metabolized to acetaldehyde and acetic acid which in large quantities result in metabolic acidosis, CNS depression, and death due to respiratory arrest .

Mechanism of Action

Biochemical Pathways

The key biochemical pathway involved in the action of PTES is the hydrolysis of its ethoxy groups in the presence of moisture, converting them to silanol (Si-OH) groups . This reaction is crucial for surface modification applications where PTES is used to introduce silanol groups onto various substrates .

Pharmacokinetics

. This property can influence its bioavailability and distribution in an environment.

Action Environment

The action of PTES is influenced by environmental factors such as the presence of moisture. Moisture can promote the hydrolysis of PTES, leading to the formation of silanol groups . These groups can further react with other silanes or metal oxides to form crosslinked networks . This property makes PTES valuable for applications like creating surface primers or coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Phenanthrenyltriethoxysilane is typically synthesized by reacting phenanthrene with triethoxysilane in the presence of a Lewis acid catalyst. The reaction involves the formation of a covalent bond between the silicon atom of triethoxysilane and the phenanthrene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

9-Phenanthrenyltriethoxysilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or moisture is the primary reagent.

    Coupling Reactions: Other silanes or metal oxides are used as reagents.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Phenyltriethoxysilane
  • Vinyltriethoxysilane
  • Methyltriethoxysilane

Uniqueness

9-Phenanthrenyltriethoxysilane is unique due to its combination of a phenanthrene ring system and triethoxysilane group. This structure allows it to participate in a variety of reactions involving both aromatic and silicon functionalities, making it versatile for different applications .

Properties

IUPAC Name

triethoxy(phenanthren-9-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3Si/c1-4-21-24(22-5-2,23-6-3)20-15-16-11-7-8-12-17(16)18-13-9-10-14-19(18)20/h7-15H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJDBJYEDVQKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC2=CC=CC=C2C3=CC=CC=C31)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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